molecular formula C14H11IO B1315714 4-Iodo-4'-methylbenzophenone CAS No. 951887-45-9

4-Iodo-4'-methylbenzophenone

Cat. No. B1315714
M. Wt: 322.14 g/mol
InChI Key: PLVOIHKMHMFYMR-UHFFFAOYSA-N
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Description

4-Iodo-4’-methylbenzophenone is an organic compound with the molecular formula C14H11IO. It has a molecular weight of 322.15 . It is used for research and development purposes .


Chemical Reactions Analysis

While specific chemical reactions involving 4-Iodo-4’-methylbenzophenone are not detailed in the retrieved data, related compounds have been studied. For example, 1-iodo-4-nitrobenzene has been used in the hydrogenation reaction to assess the catalytic performance of prepared catalysts .

Scientific Research Applications

Crystal Structure and Phase Transition

  • Stable and Metastable Crystal Phases : 4-Methylbenzophenone exhibits two distinct crystal phases: a monoclinic stable form and a trigonal metastable form. The metastable phase, obtained only in highly supercooled melts, can transition into the stable form. Both phases have been characterized through X-ray diffraction methods, providing insights into molecular chirality and packing in crystals (Kutzke, Al-Mansour, & Klapper, 1996).

Photophysical and Photochemical Reactions

  • Enantioselective Electroreduction : Polypyrroles derived from chiral pyrrole monomers have been used for the enantioselective electroreduction of 4-methylbenzophenone, achieving up to 17% optical purity of the resulting alcohols. This research highlights the application of 4-methylbenzophenone in asymmetric synthesis and electrochemistry (Schwientek, Pleus, & Hamann, 1999).
  • Photophysical and Photochemical Behaviors : Studies on 3-methylbenzophenone and 4-methylbenzophenone using femtosecond transient absorption and nanosecond time-resolved resonance Raman spectroscopy reveal similarities to benzophenone in certain solvents. In acidic aqueous solutions, 3-methylbenzophenone undergoes an acid-catalyzed proton exchange reaction, contrasting the behavior of 4-methylbenzophenone, which only shows a photohydration reaction under similar conditions (Ma et al., 2013).

Material Analysis and Detection

  • Analysis in Food Products : 4-Methylbenzophenone has been detected in breakfast cereals using ultrasonic extraction combined with gas chromatography-tandem mass spectrometry (GC-MS). This research is significant for food safety and quality control, showcasing the application of analytical techniques in detecting trace amounts of chemical compounds in consumer products (Van Hoeck et al., 2010).

Chemical Stability and Reactivity

  • Solid State Photochemistry : The photoreactivity of methyl-substituted benzophenones like 4-methylbenzophenone has been investigated in the solid state. It was observed that 4-methylbenzophenone remains photostable under certain conditions, unlike other derivatives. This research contributes to understanding the stability and reactivity of such compounds under UV irradiation (Ito et al., 1987).

Safety And Hazards

The safety data sheet for a similar compound, 4-Methylbenzophenone, indicates that it may be harmful to aquatic life with long-lasting effects and may cause damage to organs through prolonged or repeated exposure . It is advised to avoid release to the environment and not to breathe dust/fume/gas/mist/vapours/spray .

properties

IUPAC Name

(4-iodophenyl)-(4-methylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11IO/c1-10-2-4-11(5-3-10)14(16)12-6-8-13(15)9-7-12/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLVOIHKMHMFYMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601277620
Record name (4-Iodophenyl)(4-methylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601277620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Iodo-4'-methylbenzophenone

CAS RN

951887-45-9
Record name (4-Iodophenyl)(4-methylphenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951887-45-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Iodophenyl)(4-methylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601277620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
K Kikukawa, T Idemoto, A Katayama, K Kono… - Journal of the …, 1987 - pubs.rsc.org
… 4-Iodo-4'-methylbenzophenone, mp 157.5-158.0 "C, vCa 1 635 cm-', 6(Me) 2.40 (Found: C, 52.2; H, 3.45. Calc. for C14Hi101: C, 52.20; H, 3.44%). …
Number of citations: 51 pubs.rsc.org
Z Zhang - 2009 - search.proquest.com
Zhihui Zhang Date Page 1 Distribution Agreement In presenting this dissertation as a partial fulfillment of the requirements for an advanced degree from Emory University, I hereby grant …
Number of citations: 1 search.proquest.com

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